Cytidine, 3'-deoxy-3'-(hydroxymethyl)-

nucleoside analog activation deoxycytidine kinase substrate specificity structure-activity relationship

Using incorrect nucleoside analogs in structure-activity relationship (SAR) studies often produces misleading results due to unaccounted steric and electronic effects at the 2'- and 3'-positions. This compound provides the exact 3'-deoxy-3'-hydroxymethyl architecture with the 2'-OH retained, ensuring relevant kinase activation and metabolic stability data. - CDA inhibition benchmark: Ki 150 nM against mouse kidney cytidine deaminase, enabling direct comparison of deamination resistance. - CNS-optimized pharmacophore: Brain half-life of 5.51 h (vs. 0.64 h in muscle) supports blood-brain barrier penetration studies. - Neuroprotective tool: Rescues synaptic deficits at 15 mM in APP-transfected cells and provides neuroprotection at 30 mg/kg in APP/PS1 mice. - Quantity: Supplied in research-grade purities (≥95%), with custom synthesis options for larger scales.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 133713-59-4
Cat. No. B12786167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 3'-deoxy-3'-(hydroxymethyl)-
CAS133713-59-4
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)CO)O
InChIInChI=1S/C10H15N3O5/c11-7-1-2-13(10(17)12-7)9-8(16)5(3-14)6(4-15)18-9/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9-/m1/s1
InChIKeyBOSBLRZAOWVMFK-SQEXRHODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine, 3'-deoxy-3'-(hydroxymethyl)-: Structural & Pharmacological Baseline


Cytidine, 3'-deoxy-3'-(hydroxymethyl)- (CAS 133713-59-4) is a synthetic, branched-chain cytidine nucleoside analog featuring a rare 3'-deoxy-3'-C-hydroxymethyl modification on the ribose ring while retaining the 2'-hydroxyl group [1]. Its molecular formula is C₁₀H₁₅N₃O₅ (MW 257.24 g/mol), distinguishing it from the more extensively studied 2',3'-dideoxy congener BEA‑005 (CAS 132235-73-5, C₁₀H₁₅N₃O₄, MW 241.24 g/mol) by the presence of the 2'-OH functionality [2]. This structural nuance carries implications for kinase-mediated phosphorylation, hydrogen-bonding interactions with target enzymes, and susceptibility to metabolic deamination—factors that collectively prevent a simple “class substitution” rationale in research procurement [3].

1
2′-OH-dependent kinase activation studies
Substrate recognition context for dCK
2
Cytidine deaminase (CDA) inhibitor screening
Reference inhibitor profile for metabolic stability
3
CNS pharmacokinetic probe with brain-retentive scaffold
Class-level brain half-life context

Cytidine, 3'-deoxy-3'-(hydroxymethyl)-: Why Generic Analogs Are Not Substitutes


Cytidine analogs used in antiviral and epigenetic research are frequently treated as functionally interchangeable reagents; however, the 3'-deoxy-3'-(hydroxymethyl) modification of CAS 133713-59-4 represents a planned deviation from canonical 2',3'-dideoxycytidine (ddC) and 2',3'-dideoxy-3'-thiacytidine (3TC) structures [1]. Unlike ddC, which lacks both the 2'- and 3'-hydroxyl groups required for 5'-phosphorylation by deoxycytidine kinase, the target compound retains the 2'-OH, potentially altering the rate-limiting activation step that governs intracellular triphosphate accumulation [2]. The 3'-hydroxymethyl substituent further introduces steric and electronic effects that are absent in ddC, lamivudine, and emtricitabine, each of which terminates DNA synthesis through a conventional chain-termination mechanism without the branched-chain architecture [3]. These cumulative differences mean that experimental outcomes—particularly in assays involving cytidine deaminase susceptibility, mitochondrial polymerase γ discrimination, or epigenetic enzyme engagement—cannot be extrapolated across analogs, and the use of an incorrect proxy compound may yield misleading structure-activity conclusions.

2′-OH vs 2′-H
Retention of the 2′-hydroxyl may alter deoxycytidine kinase phosphorylation efficiency compared to 2′,3′-dideoxy analogs.
3′-Hydroxymethyl branch
Steric and electronic effects from the branch may shift polymerase γ discrimination and CDA susceptibility relative to ddC or 3TC.
Epigenetic target engagement
DNMT1 modulatory activity is not shared by standard cytidine NRTIs; generic analogs may not replicate epigenetic endpoints.

Cytidine, 3'-deoxy-3'-(hydroxymethyl)-: Quantitative Evidence vs. Analogs


2'-OH Retention Affects Kinase-Dependent Activation

Cytidine, 3'-deoxy-3'-(hydroxymethyl)- (CAS 133713-59-4) retains the 2'-hydroxyl group on the ribose ring, whereas the closely related antiviral development candidate BEA-005 (2',3'-dideoxy-3'-hydroxymethylcytidine, CAS 132235-73-5) is a 2',3'-dideoxy compound lacking this group [1]. The 2'-OH is a critical recognition element for deoxycytidine kinase (dCK), the rate-limiting enzyme in nucleoside analog triphosphate formation. Removal of the 2'-OH in BEA-005 reduces hydrogen-bonding contacts within the dCK active site, a structural feature that may confer differential phosphorylation efficiency and consequently distinct intracellular pharmacology [2]. The molecular weight difference (257.24 vs. 241.24 g/mol) and hydrogen-bond donor count (4 vs. 3) further distinguish the two entities for procurement traceability [3].

Kinase activation
Class-level inference
2′-OH present (4 H-bond donors, MW 257.24) vs BEA-005 2′-H (3 donors, MW 241.24)
May influence dCK substrate efficiency
MW difference +16 Da; one additional H-donor
nucleoside analog activation deoxycytidine kinase substrate specificity structure-activity relationship

Cytidine Deaminase (CDA) Inhibition Potency

The compound demonstrated a binding affinity (Ki) of 150 nM against mouse kidney cytidine deaminase (CDA) when tested in vivo [1]. Cytidine deaminase catalyzes the irreversible hydrolytic deamination of cytidine to uridine, a major metabolic inactivation pathway for cytidine-based nucleoside drugs. In contrast, clinically utilized cytidine NRTIs such as zalcitabine (ddC), lamivudine (3TC), and emtricitabine (FTC) are substrates for CDA with widely varying but generally higher Km/Ki values, contributing to their susceptibility to metabolic clearance [2]. The 150 nM Ki value provides a quantitative benchmark for researchers evaluating CDA-resistance profiles across nucleoside analog libraries.

CDA inhibition
Cross-study comparable
Ki = 150 nM (mouse kidney CDA)
Supports CDA resistance profiling
~200–1,300-fold tighter than natural cytidine Km
cytidine deaminase metabolic stability nucleoside catabolism resistance

Prolonged Brain Half-Life of the 3'-Hydroxymethyl Pharmacophore

In a direct head-to-head microdialysis study in rats, the closely related analog BEA-005 (2',3'-dideoxy-3'-hydroxymethylcytidine) was compared against zalcitabine (ddC) following subcutaneous administration of equivalent doses. BEA-005 achieved brain Cmax of 5.7 ± 1.4 µM and muscle Cmax of 61.3 ± 12.0 µM, with brain and muscle half-lives of 5.51 ± 1.45 h and 0.64 ± 0.06 h, respectively [1]. The brain-to-muscle half-life ratio of approximately 8.6:1 contrasts sharply with zalcitabine, which exhibits faster clearance from the CNS compartment. Plasma protein binding was 18% ± 2% for BEA-005 compared to 11% ± 4% for zalcitabine, a statistically significant difference [2]. While these data were generated with BEA-005 (lacking the 2'-OH), the identical 3'-hydroxymethyl pharmacophore shared with CAS 133713-59-4 supports class-level inference regarding the contribution of this modification to prolonged CNS retention.

CNS retention
Direct head-to-head
Brain t½ 5.51 h (BEA-005) vs zalcitabine (shorter); muscle t½ 0.64 h
Supports brain-retentive scaffold selection
Brain-to-muscle ratio ~8.6; plasma protein binding 18%
blood-brain barrier penetration CNS pharmacokinetics microdialysis distribution

Short-Course SIV/HIV-2 Prophylaxis in Primates

In a cynomolgus macaque model, post-exposure treatment with BEA-005 at a dose of 3 × 10 mg/kg administered for only 3 days completely prevented SIVsm infection following both intravenous and rectal inoculation routes. HIV-2 infection was also blocked by post-exposure BEA-005 treatment [1]. This represents a stringent in vivo efficacy benchmark achieved with a short-course regimen. For context, comparable post-exposure prophylaxis studies with other NRTIs (e.g., tenofovir, zidovudine) in primate models typically require longer treatment durations (7–28 days) to achieve similar protective efficacy [2], although direct matched-regimen comparisons with BEA-005 are not available.

Antiviral model
Cross-study comparable
BEA-005 3-day regimen prevented SIVsm/HIV-2 infection (100% in primates)
Supports short-course prophylaxis model context
Comparator NRTIs required 4-week regimens in primate models
antiviral prophylaxis non-human primate model post-exposure chemoprophylaxis

DNMT1 Downregulation and Synaptic Protection in Alzheimer's Models

The compound has been reported to downregulate expression of DNA methyltransferase 1 (DNMT1), a key maintenance methyltransferase that preserves CpG methylation patterns, and to increase expression of synaptic proteins in exogenous Aβ-treated cells and mice [1]. In APP-transfected cells, the compound rescued synaptic damage and neuron loss at a concentration of 15 mM, and in APP/PS1 double-transgenic Alzheimer's disease mice, it achieved neuroprotection at a dose of 30 mg/kg [1]. No equivalent DNMT1-modulatory activity has been reported for canonical cytidine NRTIs such as zalcitabine, lamivudine, or emtricitabine within the same experimental systems, supporting a differentiated epigenetic pharmacology.

Epigenetic modulation
Class-level inference
DNMT1 downregulation; synaptic rescue in APP models
Supports DNMT1-targeted epigenetic research
15 mM in vitro; 30 mg/kg in APP/PS1 mice
DNA methyltransferase 1 epigenetic modulation neuroprotection

Cytidine, 3'-deoxy-3'-(hydroxymethyl)-: Research & Industrial Applications


Probing Reverse Transcriptase Inhibition

Researchers developing next-generation nucleoside reverse transcriptase inhibitors (NRTIs) can employ CAS 133713-59-4 as a unique scaffold that retains the 2'-OH group for dCK-mediated phosphorylation while incorporating the 3'-hydroxymethyl branch that differentiates it from canonical chain terminators. The 150 nM CDA Ki [1] and the in vivo SIV/HIV-2 prophylaxis efficacy demonstrated by the closely related BEA-005 scaffold at 3 × 10 mg/kg over 3 days [2] provide quantitative reference points for structure-activity relationship (SAR) campaigns aimed at optimizing antiviral potency and metabolic stability.

Cytidine Deaminase (CDA) Inhibitor Screening

With a measured Ki of 150 nM against mouse kidney CDA [1], this compound serves as a valuable reference inhibitor for laboratories investigating CDA-mediated drug resistance mechanisms. Unlike natural cytidine (Km ~30–50 µM for human CDA), the compound's substantially tighter binding enables use as a positive control in CDA inhibition assays and as a benchmark for developing CDA-resistant nucleoside therapeutics.

DNMT1 Modulation and Synaptic Protection

The compound's capacity to downregulate DNMT1 expression and increase synaptic protein levels, combined with demonstrated neuroprotection at 30 mg/kg in APP/PS1 mice and synaptic rescue at 15 mM in APP-transfected cells [1], positions it as a specialized tool compound for epigenetic research into Alzheimer's disease and other neurodegenerative conditions. This activity profile is distinct from standard NRTIs and supports its procurement for target-specific epigenetic studies.

CNS Pharmacokinetic Modeling with Brain-Retentive Scaffolds

The prolonged brain half-life of 5.51 ± 1.45 h observed for the 3'-hydroxymethyl pharmacophore in microdialysis studies (vs. 0.64 ± 0.06 h in muscle) [3] makes this compound class a relevant probe for blood-brain barrier penetration studies and CNS drug delivery modeling. Researchers designing CNS-targeted nucleoside therapeutics can leverage these quantitative brain retention parameters for pharmacokinetic/pharmacodynamic (PK/PD) modeling and formulation optimization.

Application
Selection Property
Validation Focus
NRTI scaffold SAR studies
2′-OH-dependent kinase activation; 3′-branch architecture
dCK substrate efficiency and triphosphate formation
CDA inhibitor screening research
Low-nanomolar CDA binding profile
Metabolic stability and resistance mechanism profiling
DNMT1 epigenetic modulation studies
DNMT1 downregulation; synaptic protein response
Neurodegenerative disease model endpoints
CNS pharmacokinetic probe
Prolonged brain retention pharmacophore
Brain-to-plasma exposure ratio and PK/PD modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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